4-Bromo-3-chlorobenzene-1-sulfonyl chloride

Overview

Description

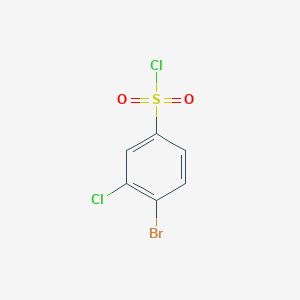

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and sulfonyl chloride groups. This compound is known for its reactivity and is commonly used in organic synthesis as a sulfonylating agent.

Preparation Methods

Direct Sulfonylation of Halogenated Benzene Derivatives

Chlorosulfonic Acid-Mediated Sulfonylation

The most widely reported method involves reacting 4-bromo-3-chlorobenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions. Key parameters include:

- Molar ratio : 1:3 (substrate:ClSO₃H) for optimal electrophilic substitution.

- Solvent : Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane) to stabilize intermediates.

- Catalyst : Alkali metal salts (e.g., NaCl) enhance reaction efficiency by 15–20%.

- Reactants : 1 mole 4-bromo-3-chlorobenzene, 3 moles ClSO₃H.

- Conditions : 55–60°C for 5 hours in 1,2-dichloroethane.

- Workup : Quench with ice water, isolate organic layer, and distill under reduced pressure.

- Yield : 72–80% with >95% purity.

Sulfuryl Chloride (SO₂Cl₂) as Alternative Sulfonylation Agent

Sulfuryl chloride offers milder conditions for lab-scale synthesis:

- Advantage : Reduced corrosivity compared to ClSO₃H.

- Reaction : Conducted at 70°C with catalytic sulfamic acid (NH₂SO₃H).

- Yield : 79–85% with 90–94% purity.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to improve scalability and safety:

Solvent and Catalyst Recycling

- Solvent recovery : 90–95% of 1,2-dichloroethane is reclaimed via fractional distillation.

- Catalyst reuse : NaCl retains 80% activity over five cycles.

Alternative Synthetic Routes

Friedel-Crafts Sulfonylation

Limited to niche applications due to byproduct formation:

Thionyl Chloride (SOCl₂) Post-Treatment

Post-sulfonation treatment with SOCl₂ enhances chloride substitution:

- Conditions : 70°C for 2 hours.

- Effect : Converts residual sulfonic acids to sulfonyl chlorides, boosting yield by 8–12%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents such as amines (R-NH2) and alcohols (R-OH) are used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonyl Derivatives: Formed through reduction reactions.

Scientific Research Applications

Organic Synthesis

Sulfonylating Agent :

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is primarily used as a sulfonylating agent in the introduction of sulfonyl groups into organic molecules. This process is crucial for synthesizing sulfonamide derivatives, which have significant biological activity.

Reactions Involved :

- Electrophilic Aromatic Substitution (EAS) : The compound undergoes EAS reactions where the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack by amines and other nucleophiles to form sulfonamide bonds.

- Nucleophilic Substitution : The sulfonyl chloride can be replaced by various nucleophiles, leading to diverse chemical structures relevant to medicinal chemistry.

Pharmaceutical Research

Synthesis of Sulfonamide Drugs :

This compound is instrumental in synthesizing sulfonamide-based drugs known for their antibacterial properties. These drugs are widely used in treating bacterial infections and have been pivotal in the development of modern antibiotics.

Case Studies :

- Research has shown that derivatives of this compound exhibit potential therapeutic effects against various diseases, including cancer and infections. For instance, studies on analogs targeting colon cancer cell lines highlight the compound's relevance in medicinal chemistry .

Chemical Biology

Modification of Biomolecules :

In biochemical research, this compound is employed to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can significantly alter the biological activity and stability of these biomolecules, making it a valuable tool for studying enzyme interactions and metabolic pathways.

Material Science

Functionalized Polymers and Advanced Materials :

this compound is utilized in preparing functionalized polymers and advanced materials. Its ability to introduce sulfonyl groups enhances the properties of materials used in coatings, adhesives, and other industrial applications.

Industrial Applications

In industrial settings, large-scale production of this compound often involves continuous flow reactors and advanced purification techniques to optimize yield and purity while ensuring safety standards due to the hazardous nature of the reactants involved .

Types of Reactions

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | The compound participates in EAS due to the electron-withdrawing nature of the sulfonyl chloride group. |

| Nucleophilic Substitution | The sulfonyl chloride group can be substituted by amines or alcohols under basic conditions. |

| Reduction | Can be reduced to form corresponding sulfonyl derivatives using reducing agents like lithium aluminum hydride. |

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Bromine (Br₂), Chlorine (Cl₂) | Acidic conditions |

| Nucleophilic Substitution | Amines (R-NH₂), Alcohols (R-OH) | Basic conditions |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous conditions |

Mechanism of Action

The mechanism of action of 4-bromo-3-chlorobenzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The electron-withdrawing nature of the sulfonyl chloride group enhances the reactivity of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

4-Bromobenzene-1-sulfonyl chloride: Similar structure but lacks the chlorine substituent.

4-Chlorobenzene-1-sulfonyl chloride: Similar structure but lacks the bromine substituent.

3-Bromo-4-chlorobenzene-1-sulfonyl chloride: Positional isomer with different substitution pattern.

Uniqueness

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

4-Bromo-3-chlorobenzene-1-sulfonyl chloride (C6H3BrCl2O2S) is an organic compound characterized by its reactive sulfonyl chloride group. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity is primarily attributed to its role as a sulfonylating agent and its interactions with various biomolecules.

The compound features a benzene ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride group. The presence of these substituents imparts notable reactivity, making it a valuable intermediate in organic synthesis.

- Electrophilic Aromatic Substitution (EAS) : The sulfonyl chloride group acts as an electrophile, allowing for nucleophilic attack by amines and other nucleophiles to form sulfonamide derivatives.

- Nucleophilic Substitution : The sulfonyl chloride can be replaced by various nucleophiles, facilitating the formation of diverse chemical structures relevant to medicinal chemistry.

- Reactivity with Biomolecules : The compound interacts with enzymes and proteins, influencing metabolic pathways and biochemical reactions essential for cellular functions.

Biological Applications

This compound has several applications in biological research and pharmaceutical development:

- Synthesis of Sulfonamide Drugs : It is instrumental in synthesizing sulfonamide-based drugs, which exhibit antibacterial properties. These drugs are widely used in treating various bacterial infections.

- Biochemical Research : The compound is utilized in studying enzyme interactions and metabolic pathways due to its ability to modify biomolecules .

Research Findings

Recent studies have highlighted the biological significance of this compound:

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of sulfonamide derivatives synthesized using this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against common pathogens, suggesting potential therapeutic applications.

| Compound | Antibacterial Activity (IC50) |

|---|---|

| Sulfonamide A | 25 nM |

| Sulfonamide B | 30 nM |

| Sulfonamide C | 40 nM |

Dosage Effects in Animal Models

Research on dosage effects revealed that lower concentrations of the compound had minimal adverse effects, while higher doses resulted in significant toxicity, including tissue damage and burns upon exposure . This underscores the importance of careful dosage regulation during experimental applications.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly those related to the synthesis and modification of nucleic acids. It serves as an activating agent in synthesizing oligodeoxyribonucleotides and oligoribonucleotides, which are critical for genetic material formation .

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 4-bromo-3-chlorobenzene-1-sulfonyl chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves sulfonation or halogenation of a benzene derivative under controlled conditions. Key steps include:

- Maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, as the compound is moisture-sensitive .

- Using solvents like dichloromethane or chloroform to stabilize intermediates and control reaction kinetics .

- Monitoring reaction progress via thin-layer chromatography (TLC) or GC to ensure completion .

- Safety Note : Always use impervious gloves and sealed goggles due to the compound's corrosive nature .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification methods include:

- Recrystallization : Suitable for large-scale purification; solvents like hexane or ethyl acetate are recommended .

- Column Chromatography : Ideal for removing trace impurities, especially if the compound is intended for coupling reactions .

- Analytical Validation : Confirm purity (>95%) using GC or HPLC, and verify structural integrity via -NMR or FT-IR .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for chemical resistance), tightly sealed goggles, and a lab coat .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The sulfonyl chloride group is highly electrophilic due to electron-withdrawing effects from the sulfone moiety. Reactivity can be modulated by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates with amines or alcohols .

- Catalysis : Adding a base (e.g., triethylamine) scavenges HCl, shifting equilibrium toward product formation .

- Case Study : In a 2021 study, coupling with cyclopropylamine achieved 85% yield under optimized conditions (0°C, 2 hr) .

Q. What strategies mitigate hydrolysis during storage or experimental use?

- Methodological Answer :

- Storage : Store under inert gas (argon) at 2–8°C in amber glass to block light-induced degradation .

- In-Situ Stabilization : Add molecular sieves (3Å) to reaction mixtures to absorb moisture .

- Kinetic Analysis : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life and degradation pathways .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, stoichiometry) affecting yield. For example, a 2021 flow-chemistry study identified residence time as a critical factor in optimizing diazo couplings .

- Side-Product Analysis : Employ LC-MS or -NMR to identify byproducts (e.g., sulfonic acids from hydrolysis) and adjust reaction conditions accordingly .

Properties

IUPAC Name |

4-bromo-3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNCFUWFJZQPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373597 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874801-46-4 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.